4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes allyloxy, methylbenzoyl, dimethoxyphenyl, hydroxy, and morpholinyl groups
Preparation Methods
The synthesis of 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. The synthetic route typically starts with the preparation of the allyloxy and methylbenzoyl intermediates, followed by their coupling with the dimethoxyphenyl and morpholinyl groups under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The allyloxy and morpholinyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and morpholinyl groups are likely involved in hydrogen bonding and electrostatic interactions with biological molecules, which can modulate their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4-[4-(Allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one include:
- 4-((4-(Allyloxy)-3-methylbenzyl)amino)benzoic acid
- 4-allyloxy-3-(2-benzylbenzoyl)-2-methylquinolines These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of allyloxy, dimethoxyphenyl, and morpholinyl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
617696-10-3 |
---|---|
Molecular Formula |
C29H34N2O7 |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H34N2O7/c1-5-14-38-22-8-7-21(17-19(22)2)27(32)25-26(20-6-9-23(35-3)24(18-20)36-4)31(29(34)28(25)33)11-10-30-12-15-37-16-13-30/h5-9,17-18,26,32H,1,10-16H2,2-4H3/b27-25- |
InChI Key |
XMKVKHQBPJHRAV-RFBIWTDZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.